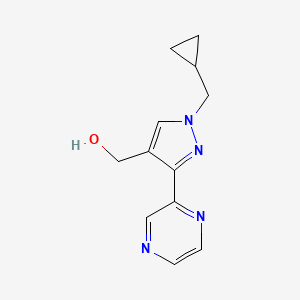

(1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol

Description

(1-(Cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol is a pyrazole-based heterocyclic compound featuring a cyclopropylmethyl substituent at the pyrazole’s N1 position, a pyrazine ring at the C3 position, and a hydroxymethyl (-CH2OH) group at C3.

Properties

IUPAC Name |

[1-(cyclopropylmethyl)-3-pyrazin-2-ylpyrazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c17-8-10-7-16(6-9-1-2-9)15-12(10)11-5-13-3-4-14-11/h3-5,7,9,17H,1-2,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRXOZYIESBKGLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=C(C(=N2)C3=NC=CN=C3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategy Overview

The synthesis generally follows a modular approach:

- Construction of the pyrazole core.

- Introduction of the cyclopropylmethyl substituent at the N1 position.

- Coupling of the pyrazin-2-yl substituent at the C3 position.

- Functionalization at the C4 position to introduce the methanol group.

These steps often involve palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and selective reductions or protections/deprotections.

Key Preparation Methods and Reaction Conditions

Alkylation of Pyrazole Nitrogen

The cyclopropylmethyl group is introduced via N-alkylation of the pyrazole nitrogen (N1).

Typical alkylating agents: cyclopropylmethyl halides (bromide or chloride).

Conditions:

- Base: Potassium carbonate or sodium hydride.

- Solvent: DMF or DMSO.

- Temperature: Room temperature to 60 °C.

- Time: Several hours until completion monitored by TLC.

The reaction proceeds with high selectivity for the N1 position due to the acidity and nucleophilicity of the pyrazole nitrogen.

Introduction of the Methanol Group at C4 Position

The methanol substituent at the 4-position of the pyrazole ring can be introduced by:

- Reduction of corresponding aldehyde or ester intermediates.

- Alternatively, via nucleophilic substitution or hydrolysis of appropriate precursors.

For example, benzyl-protected alcohol intermediates can be deprotected under hydrogenolysis to yield the free methanol group.

Representative Experimental Procedure and Data Table

| Step | Reagents & Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1. N-Alkylation | Pyrazole, cyclopropylmethyl bromide, K2CO3 | DMF, 60 °C, 6 h | 75-85 | High selectivity for N1 alkylation |

| 2. Suzuki Coupling | Bromopyrazine, pyrazole boronic ester, Pd(dppf)Cl2, Cs2CO3 | 1,4-dioxane/H2O, 100 °C, 1.5 h (microwave) | ~69 | Efficient coupling, inert atmosphere |

| 3. Functional Group Transformation | Benzyl-protected alcohol intermediate | Hydrogenolysis (Pd/C, H2) or reduction | 80-90 | Clean deprotection to methanol |

Purification and Characterization

Purification is typically achieved by column chromatography on silica gel using gradients of hexane/ethyl acetate or preparative HPLC for higher purity.

Characterization includes:

- Mass spectrometry (MS) confirming molecular ion peaks (e.g., m/z 440 [M+H]+).

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm substitution patterns and functional groups.

- Melting point and elemental analysis for solid compounds.

Additional Notes on Reaction Optimization

The use of microwave irradiation can significantly reduce reaction time and improve yields in cross-coupling steps.

Choice of base and ligand critically affects the catalytic efficiency and selectivity.

Inert atmosphere is essential to prevent oxidation or degradation of sensitive intermediates.

Multi-step syntheses may require protection/deprotection strategies to avoid side reactions.

Chemical Reactions Analysis

Types of Reactions

(1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound may be used to study enzyme interactions, receptor binding, and other biochemical processes. Its structural features make it a valuable tool for probing biological systems and understanding molecular mechanisms.

Medicine

In medicine, this compound may have potential therapeutic applications. It could be investigated for its efficacy in treating various diseases, including cancer, inflammation, and infectious diseases.

Industry

In industry, this compound may be used in the development of new materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of industrial products.

Mechanism of Action

The mechanism of action of (1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways and produce desired effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyrazole derivatives with variations in substituents at the N1, C3, and C4 positions. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Molecular Comparison

Substituent Effects

- This contrasts with methyl (simpler, lower steric hindrance in ) and propargyl (offers reactivity for conjugation, as in ). Prop-2-yn-1-yl (Propargyl): Enables click chemistry modifications, a feature absent in the main compound .

C3 Substituents :

- C4 Methanol Group: The -CH2OH group is conserved across all compared compounds, suggesting its role in solubility and hydrogen-bond donor/acceptor capacity.

Biological Activity

Overview

(1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)methanol is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a cyclopropylmethyl group, a pyrazinyl group, and a pyrazolyl group, which contribute to its unique properties and mechanisms of action.

The precise mechanism of action for this compound remains largely unknown. However, similar compounds have been observed to undergo methylation at the non-coordinated nitrogen of the pyrazine ring, indicating potential pathways for biological interactions. Environmental factors such as pH can influence the compound's stability and efficacy, suggesting that these conditions should be carefully controlled during experimental applications.

Biological Activity

Research indicates that compounds with similar structures exhibit a wide range of biological activities:

- Antiproliferative Effects : In studies involving cancer cell lines such as K562 and MCF-7, derivatives of pyrazole have shown significant antiproliferative activity. For instance, certain compounds demonstrated low micromolar GI50 values, indicating their potential as therapeutic agents against cancer .

- Anti-inflammatory Properties : Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines like TNF-α and IL-6. For example, specific derivatives exhibited up to 85% inhibition of TNF-α at concentrations significantly lower than standard anti-inflammatory drugs .

Case Studies

Several studies have explored the biological activity of pyrazole derivatives, providing insights into their therapeutic potential:

- Anticancer Activity : A series of novel pyrazole compounds were synthesized and evaluated for their ability to induce apoptosis in cancer cells. The most potent compounds activated caspase 9 and induced poly(ADP-ribose) polymerase (PARP) cleavage, which are key markers of programmed cell death. These findings suggest that this compound could share similar effects due to its structural analogies .

- Enzyme Interaction Studies : In biochemical assays, pyrazole-based compounds have been used to study interactions with various enzymes and receptors. Their ability to modulate enzyme activity highlights their potential as leads in drug discovery .

Research Findings

The following table summarizes key findings from various studies on related pyrazole compounds:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.